2-Methyl-5-nitro-1H-imidazole-1-ethyl methanesulphonate
Descripción
Nomenclature and Classification
IUPAC Naming Systems and Variations
The systematic IUPAC name for this compound is 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl methanesulfonate . This nomenclature follows the substitutive approach, where the methanesulfonate group is positioned on the ethyl chain attached to the nitrogen atom of the imidazole ring. The numbering of the imidazole ring prioritizes the nitro group at position 5 and the methyl substituent at position 2. Variations in IUPAC naming may arise from alternative tautomeric representations of the imidazole ring, though the 1H-imidazole form is standard in this context.
Common Synonyms and Trade Designations
Common synonyms include My 40.20 , 2-(2-methyl-5-nitroimidazol-1-yl)ethyl methanesulfonate , and 1H-imidazole-1-ethanol, 2-methyl-5-nitro-, methanesulfonate (ester) . While no widely recognized trade names are associated with this compound, it is occasionally referenced in research contexts by its CAS Registry Number (30746-54-4) or laboratory codes.
Chemical Registry Systems and Identifiers
Key identifiers include:
Molecular Structure Elucidation
Two-Dimensional Structural Representation
The 2D structure (Figure 1) comprises an imidazole ring substituted with a methyl group at position 2 and a nitro group at position 5. A ethoxy methanesulfonate chain is attached to the nitrogen at position 1. The SMILES notation is CC1=NC=C(N1CCOS(=O)(=O)C)N+[O-] , and the InChIKey is MBLJZGSJLSUHRO-UHFFFAOYSA-N .
Three-Dimensional Conformational Analysis
X-ray crystallography reveals two independent molecules in the asymmetric unit, each adopting nearly identical conformations. The imidazole rings are planar (root-mean-square deviation < 0.004 Å), with the nitro groups tilted at 4.5° and 6.4° relative to the ring plane. The methanesulfonate group exhibits a staggered conformation, minimizing steric hindrance with the ethyl chain.
Crystal Structure Properties
The compound crystallizes in the triclinic space group P1 , with unit cell parameters:
Molecular Composition
Elemental Analysis and Empirical Formula
The empirical formula is C7H11N3O5S , with a molecular weight of 249.25 g/mol . Elemental composition calculations yield:
| Element | Percentage |
|---|---|
| C | 33.73% |
| H | 4.45% |
| N | 16.86% |
| O | 32.10% |
| S | 12.86% |
These values align with high-resolution mass spectrometry data.
Functional Group Profile
Key functional groups include:
- Nitro group (-NO2) : Strong electron-withdrawing moiety at position 5.
- Imidazole ring : Aromatic heterocycle with delocalized π-electrons.
- Methanesulfonate ester (-OSO2CH3) : Polar, hydrolytically labile group.
The interplay of these groups influences reactivity, particularly in nucleophilic substitution and redox reactions.
Structural Isomerism Possibilities
Limited isomerism is observed due to the fixed positions of substituents on the imidazole ring. Potential isomers could arise from:
Propiedades
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O5S/c1-6-8-5-7(10(11)12)9(6)3-4-15-16(2,13)14/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLJZGSJLSUHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOS(=O)(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184771 | |
| Record name | My 40.20 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30746-54-4 | |
| Record name | 2-(2-Methyl-5-nitro-1-imidazolyl)ethyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30746-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Beta-methylsulfonyloxyethyl)-2-methyl-5-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030746544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | My 40.20 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-nitro-1H-imidazole-1-ethyl methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MY 40.20 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4GTP10QU5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Actividad Biológica
2-Methyl-5-nitro-1H-imidazole-1-ethyl methanesulphonate, a derivative of metronidazole, has garnered attention due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications and mechanisms of action, particularly in the fields of microbiology and pharmacology.
- Molecular Formula : C7H11N3O5S
- Molecular Weight : 235.25 g/mol
- CAS Number : 30746-54-4
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. Its mechanism involves:
- Antimicrobial Activity : Similar to metronidazole, it exhibits broad-spectrum antimicrobial properties against anaerobic bacteria and protozoa by disrupting DNA synthesis.
- Antiglycation Potential : The compound has been evaluated for its ability to inhibit glycation processes, which are implicated in various age-related diseases and diabetes complications .
- Muscarinic Receptor Modulation : It acts as a selective antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, influencing smooth muscle contraction and glandular secretion.
Antimicrobial Properties
The compound has shown significant efficacy against various pathogens, including:
- Helicobacter pylori : Inhibits urease activity, which is crucial for the survival of H. pylori in gastric conditions.
- Anaerobic Bacteria : Effective against Clostridium species and other anaerobes, making it valuable in treating infections where these organisms are prevalent.
Anticancer Activity
Research indicates potential anticancer properties through:
- Induction of apoptosis in cancer cell lines.
- Inhibition of tumor growth in animal models.
Antiglycation Effects
Studies have demonstrated that this compound can inhibit glycation reactions, which may contribute to its protective effects against diabetic complications .
Study 1: Antimicrobial Efficacy
A study conducted on the effectiveness of this compound against H. pylori revealed that it significantly reduced bacterial load in vitro and in vivo models. The mechanism was linked to the inhibition of urease activity, crucial for the bacterium's survival in acidic environments.
Study 2: Anticancer Potential
In vitro studies on various cancer cell lines showed that treatment with this compound led to increased rates of apoptosis and decreased cell viability. These findings suggest a promising role in cancer therapy, warranting further investigation into its mechanisms and potential clinical applications.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Metronidazole | Metronidazole | Antibacterial, antiparasitic | Well-established clinical use |
| 2-Methyl-5-nitroimidazole | 2-Methyl | Antimicrobial, anticancer | Novel antiglycation properties |
| Nitrofurantoin | Nitrofurantoin | Antibacterial | Primarily used for urinary tract infections |
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The nitroimidazole scaffold, to which 2-Methyl-5-nitro-1H-imidazole-1-ethyl methanesulphonate belongs, has been extensively studied for its antimicrobial properties. Compounds within this class are known to exhibit significant activity against a range of pathogens, including bacteria and protozoa. For instance, derivatives have been developed to target anaerobic bacteria and protozoan infections such as trichomoniasis and giardiasis .
Antiparasitic Properties
Research indicates that nitroimidazoles demonstrate potent antiparasitic effects. The compound has been evaluated for its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have shown that modifications to the nitroimidazole structure can enhance biological activity, making it a candidate for new therapeutic agents against neglected tropical diseases .
Synthesis Techniques
The synthesis of this compound typically involves the reaction of 2-methyl-5-nitroimidazole with methanesulfonyl chloride under controlled conditions. This reaction can yield various derivatives with tailored properties for specific applications in drug development .
Crystal Structure Analysis
The crystal structure of the compound has been characterized, revealing insights into its molecular conformation. The imidazole rings form planar structures with specific dihedral angles between them, which can influence the compound's reactivity and interaction with biological targets .
Case Study 1: Antiparasitic Activity
In a study evaluating the antiparasitic effects of modified nitroimidazoles, this compound demonstrated significant activity against T. cruzi amastigotes. The compound exhibited low cytotoxicity in mammalian cell lines, indicating its potential as a safer therapeutic option compared to existing treatments .
Case Study 2: Hybrid Molecule Development
Researchers have explored the creation of hybrid molecules by linking 2-Methyl-5-nitro-1H-imidazole with other pharmacophoric units. This approach aims to enhance therapeutic efficacy while reducing side effects. Preliminary results suggest that these hybrids retain or improve upon the biological activities of their parent compounds .
Future Directions in Research
The ongoing research into this compound suggests several promising avenues:
- Optimization of Pharmacological Properties : Further structural modifications could lead to enhanced efficacy against resistant strains of pathogens.
- Combination Therapies : Investigating the compound's use in combination with other drugs may yield synergistic effects, improving treatment outcomes for infectious diseases.
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects will be crucial for developing targeted therapies.
Comparación Con Compuestos Similares
Comparative Analysis with Structural Analogs
Structural Modifications and Key Differences
The nitroimidazole scaffold is highly versatile, allowing substitutions at positions 1, 2, and 3. Below is a comparative analysis of 2-Methyl-5-nitro-1H-imidazole-1-ethyl methanesulphonate and its analogs:
Q & A
Basic: What are the established synthetic protocols for 2-methyl-5-nitro-1H-imidazole-1-ethyl methanesulphonate?
Answer:
The compound is synthesized via nucleophilic substitution. A mixture of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, triethylamine, and a chloro-substituted precursor (e.g., 2-[chloro(phenyl)methyl]thiophene) is stirred in anhydrous DMF at 50°C overnight. Post-reaction, the product is extracted with ethyl acetate, dried over Na₂SO₄, and recrystallized from methanol/ethyl acetate (2:8) . Key parameters include solvent polarity, reaction temperature, and stoichiometric ratios of precursors.
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Answer:
X-ray crystallography is definitive for structural confirmation, as demonstrated by the resolved crystal structure (monoclinic space group P2₁/c) with bond lengths and angles matching imidazole derivatives . Complementary techniques include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., nitro group at C5, methanesulfonate at N1).
- FT-IR : To identify functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹).
- Mass spectrometry : For molecular ion ([M+H]⁺) validation .
Intermediate: How can researchers evaluate the biological activity of this compound in in vitro assays?
Answer:
Metronidazole derivatives are tested for antibacterial, antiglycation, or urease inhibition activity. For example:
- Antibacterial assays : Use broth microdilution (MIC determination) against H. pylori or anaerobic bacteria.
- Antiglycation studies : Monitor advanced glycation end-product (AGE) formation via fluorescence in bovine serum albumin (BSA)-glucose/fructose models .
- Urease inhibition : Measure ammonia production spectrophotometrically using jack bean urease .
Advanced: What computational strategies can predict the compound’s reactivity or binding affinity?
Answer:
- Molecular docking : To simulate interactions with target proteins (e.g., H. pylori urease). Software like AutoDock Vina or Schrödinger Suite can prioritize derivatives for synthesis .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites influencing reactivity .
- QSAR models : Corrogate substituent effects (e.g., nitro group electron-withdrawing properties) with bioactivity .
Advanced: How can contradictory data in synthesis yields or bioactivity be resolved methodologically?
Answer:
- Design of Experiments (DoE) : Apply fractional factorial designs to isolate critical variables (e.g., temperature, solvent polarity) affecting yield .
- Multivariate analysis : Use PCA or PLS regression to identify outliers or confounding factors in bioactivity datasets .
- Cross-validation : Repeat assays under standardized conditions (e.g., pH, incubation time) to minimize experimental noise .
Advanced: What reactor design considerations are critical for scaling up synthesis?
Answer:
Key parameters include:
- Mixing efficiency : Use CFD simulations to optimize impeller design for viscous DMF solutions .
- Heat transfer : Jacketed reactors with precise temperature control (±1°C) to maintain 50°C reaction conditions .
- Separation : Integrate membrane technologies (e.g., nanofiltration) for solvent recovery post-extraction .
Intermediate: How can researchers assess the compound’s stability under varying pH or thermal conditions?
Answer:
- Accelerated stability studies : Incubate the compound at 40–60°C and pH 1–9. Monitor degradation via HPLC at 254 nm .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere .
- Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius equations .
Advanced: What strategies identify synergistic effects between this compound and other antimicrobial agents?
Answer:
- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices against bacterial strains. Synergy is defined as FIC ≤0.5 .
- Mechanistic studies : Use transcriptomics or proteomics to assess upregulated/downregulated pathways in combination therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
